N,N-Diethylacetoacetamide
Overview
Description
N,N-Diethylacetoacetamide: is an organic compound with the molecular formula C8H15NO2 . It is a β-dicarbonyl compound, characterized by the presence of two carbonyl groups separated by a methylene group. This compound is a colorless liquid with a strong odor and is primarily used as an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals .
Mechanism of Action
Target of Action
N,N-Diethylacetoacetamide is a β-dicarbonyl compound that is primarily used to synthesize potent calcium channel blockers . Calcium channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular functions such as muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
It is known to be involved in the synthesis of calcium channel blockers . These blockers inhibit the influx of calcium ions into cells, thereby reducing intracellular calcium levels. This can lead to a decrease in muscle contraction, neurotransmitter release, and other calcium-dependent processes.
Result of Action
The primary result of this compound’s action is the synthesis of potent calcium channel blockers . These blockers can reduce intracellular calcium levels, leading to changes in various cellular functions. The specific molecular and cellular effects would depend on the particular calcium channel blocker synthesized and its target cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylacetoacetamide can be synthesized through the condensation of diethylamine with diketene. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction proceeds as follows: [ \text{CH}_2(\text{CO})_2 + \text{NH}(\text{C}_2\text{H}_5)_2 \rightarrow \text{CH}_3\text{COCH}_2\text{CON}(\text{C}_2\text{H}_5)_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethylacetoacetamide can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form N,N-diethyl-3-hydroxybutanamide using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: N,N-diethyl-3-hydroxybutanamide.
Substitution: Substituted amides and esters
Scientific Research Applications
Chemistry: N,N-Diethylacetoacetamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology: In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions involving β-dicarbonyl compounds.
Medicine: This compound is used in the synthesis of pharmaceuticals, particularly those that act as calcium channel blockers. These drugs are used to treat conditions such as hypertension and angina.
Industry: this compound is used as an intermediate in the production of pesticides. It is also used in the manufacture of dyes and pigments .
Comparison with Similar Compounds
N,N-Dimethylacetoacetamide: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethylacetamide: Lacks the β-dicarbonyl structure.
N,N-Diethyl-3-oxobutanamide: Another β-dicarbonyl compound with similar properties.
Uniqueness: N,N-Diethylacetoacetamide is unique due to its β-dicarbonyl structure, which makes it a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the synthesis of a wide range of compounds .
Properties
IUPAC Name |
N,N-diethyl-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMXFHGYWJIAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052695 | |
Record name | N,N-diethyl-3-oxobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Yellow or brown liquid; [Alfa Aesar MSDS] | |
Record name | Acetoacetamide, N,N-diethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
DECOMPOSES | |
Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
121 °C, 250 °F. | |
Record name | Acetoacetamide, N,N-diethyl- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3412 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBLE IN WATER | |
Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.995 @ 20 °C/20 °C | |
Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
2235-46-3 | |
Record name | Diethylacetoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetoacetamide, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, N,N-diethyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-diethyl-3-oxobutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.085 | |
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Record name | N,N-DIETHYLACETOACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG9561531V | |
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Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FREEZING POINT: -70 °C | |
Record name | ACETOACETAMIDE, N,N-DIETHYL- | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2708 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N,N-Diethylacetoacetamide interact in reactions with metal alkoxides, and what are the potential applications of the resulting complexes?
A1: this compound, a β-ketoamide, can act as a bidentate ligand, coordinating to metal centers like titanium and zirconium through its oxygen atoms. For example, it reacts with titanium isopropoxide to form [Ti(OPri)2(deacam)2] [], where "deacam" represents the deprotonated form of this compound. This complex has shown potential as a precursor for metal-organic chemical vapor deposition (MOCVD) of TiO2 thin films []. Similarly, it forms various complexes with zirconium isopropoxide, such as zirconium bis(isopropoxide) bis(this compound), which have been explored as potential precursors for MOCVD of ZrO2 thin films []. These applications highlight the utility of this compound in material science for creating metal oxide thin films.
Q2: Can you elaborate on the structural features of this compound and its reactivity with tetrachloropyrazine?
A2: this compound possesses an active methylene group adjacent to both a ketone and an amide group. This structure allows it to form an anion that can undergo alkylation reactions. When reacted with tetrachloropyrazine, this compound's anion initially undergoes alkylation. Interestingly, this is followed by enolization and ring formation, resulting in a furo[2,3-b]pyrazine derivative []. This reaction showcases the compound's versatility in forming complex heterocyclic structures.
Q3: What analytical techniques are commonly used to characterize compounds derived from this compound?
A3: Characterization of this compound derivatives and its metal complexes involves various techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps elucidate the structure and bonding in the synthesized complexes, as seen in the characterization of zirconium complexes [].
- Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the molecule and their coordination modes with metal centers, as demonstrated in the characterization of [Ti(OPri)2(deacam)2] and zirconium complexes [, ].
- Mass Spectrometry: This method helps determine the molecular weight and fragmentation patterns of the compound, providing further structural information [].
- Single Crystal X-ray Diffraction: This technique provides detailed information on the three-dimensional structure and bonding parameters of the complexes, as shown for the zirconium complexes [].
- Elemental Analysis: This method helps confirm the purity and elemental composition of the synthesized compounds [, ].
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